molecular formula C17H20N2O2 B13003903 tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate

Cat. No.: B13003903
M. Wt: 284.35 g/mol
InChI Key: VTEADJJINFGRNB-UHFFFAOYSA-N
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Description

tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a pyridine core substituted with a phenyl group at the 6-position and a methyl-carbamate moiety at the 3-position. This compound is structurally characterized by its tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis, which enhances stability during chemical reactions.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl N-[(6-phenylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-12-13-9-10-15(18-11-13)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,19,20)

InChI Key

VTEADJJINFGRNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate typically involves the reaction of a pyridine derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry : Tert-butyl ((6-phenylpyridin-3-yl)methyl)carbamate is recognized for its utility as a building block in the synthesis of biologically active compounds. The presence of the pyridine ring enhances its ability to interact with biological targets, making it a candidate for drug development. For instance, studies have shown that derivatives of pyridine compounds can exhibit significant biological activities, including enzyme inhibition and receptor modulation.

Case Study : A study focused on the synthesis of arginase inhibitors highlighted the importance of carbamate derivatives in developing therapeutic agents. The research demonstrated that compounds similar to this compound could be modified to enhance their potency against specific enzymes involved in metabolic pathways .

Organic Synthesis

Synthetic Versatility : The compound serves as a versatile intermediate in organic synthesis due to its ability to undergo various chemical transformations. Its structure allows it to act as a protective group, facilitating the synthesis of more complex molecules by preventing unwanted reactions during multi-step syntheses.

Synthesis Methodology : Typically, this compound can be synthesized through nucleophilic substitution reactions involving 6-bromomethyl-3-pyridine and tert-butyl carbamate under basic conditions. This method underscores its role in creating diverse chemical entities essential for further research and application.

Biological Interaction Studies

Binding Affinity Assessments : The compound's potential interactions with biological targets such as enzymes or receptors can be quantitatively assessed using techniques like surface plasmon resonance or isothermal titration calorimetry. These studies help elucidate the compound's mechanism of action and its efficacy as a therapeutic agent.

Research Findings : Investigations into the binding affinities of similar carbamate derivatives have revealed their ability to selectively inhibit specific enzymes, suggesting that this compound may exhibit comparable properties.

Cosmetic Applications

Potential Use in Formulations : Recent studies have explored the incorporation of various chemical compounds into cosmetic formulations, focusing on their safety and effectiveness. While specific applications of this compound in cosmetics are not extensively documented, its structural characteristics suggest it could enhance skin compatibility and stability when formulated correctly .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Properties
This compoundPyridine ring with phenolic structurePotential enzyme inhibition and receptor interaction
N-Boc-protected anilineAniline derivative with Boc protectionUseful in amination reactions
Benzyl carbamateBenzene ring instead of pyridineDifferent electronic properties
Tert-butoxycarbonyl phenolPhenolic structureExhibits different reactivity

Mechanism of Action

The mechanism of action of tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate with structurally related pyridine and pyrimidine derivatives, focusing on substituent effects, molecular properties, synthetic methods, and safety profiles.

Structural Features and Substituent Effects

Key structural variations among similar compounds include differences in substituents on the pyridine ring (e.g., halogens, alkoxy groups, or additional aromatic systems) and the presence of alternative heterocyclic cores (e.g., pyrimidine). These modifications influence electronic properties, steric bulk, and intermolecular interactions.

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Structural Notes Reference
This compound Phenyl (C6), Boc-protected methyl C17H20N2O2* 284.35* High hydrophobicity due to phenyl group -
tert-Butyl (6-chloropyridin-3-yl)carbamate Chloro substituent C10H13ClN2O2 228.67 Enhanced electrophilicity from Cl
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate Ethoxy, methyl groups C14H22N2O3 266.34 Improved solubility via ethoxy group
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine core, fluoro, hydroxy C11H16FN3O3 257.26 Altered binding affinity (heterocycle)
  • Phenyl vs. Halogen Substituents : The phenyl group in the target compound increases lipophilicity compared to chloro- or bromo-substituted analogs (e.g., CAS 171178-45-3), which may reduce aqueous solubility but enhance membrane permeability .
  • Alkoxy Groups : Ethoxy or methoxy substituents (e.g., CAS 1355189-35-3) improve solubility through polar interactions, whereas the phenyl group in the target compound prioritizes hydrophobic interactions .

Physicochemical Properties

Data gaps exist for the target compound, but trends from analogs suggest:

  • Molecular Weight : The target compound (MW ~284) is heavier than most analogs (e.g., 228–266), which may impact pharmacokinetics .
  • Solubility : Halogenated derivatives (e.g., CAS 171178-45-3) are less soluble than alkoxy-substituted carbamates (e.g., CAS 1355189-35-3) .
  • Stability : The Boc group generally enhances stability under basic conditions, but electron-withdrawing substituents (e.g., Cl, F) may accelerate hydrolysis .

Biological Activity

tert-Butyl ((6-phenylpyridin-3-yl)methyl)carbamate is a synthetic compound belonging to the class of carbamates, characterized by its unique structure comprising a tert-butyl group and a 6-phenylpyridine moiety. The molecular formula for this compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2} . This article delves into its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The pyridine ring is known for its ability to coordinate with metal ions and participate in various biochemical processes, which may enhance the compound's reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an inhibitor of specific enzymes. Notably, compounds with similar structural motifs have been studied for their interactions with cytochrome P450 enzymes, which play crucial roles in drug metabolism.

Enzyme Inhibition Studies

Research indicates that compounds featuring pyridine rings can serve as selective inhibitors for certain cytochrome P450 isoforms, such as CYP2A6. These inhibitors can potentially aid in smoking cessation therapies by modulating nicotine metabolism . The structural similarity of this compound to known CYP2A6 inhibitors suggests it may exhibit similar properties.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological efficacy of carbamate derivatives. The presence of the phenyl group in conjunction with the pyridine ring may enhance binding affinity to target proteins or enzymes. This relationship can be quantitatively assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry, which measure binding interactions .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
Tert-butyl carbamateSimple carbamate structureWidely used as a protecting group
N-Boc-protected anilineAniline derivative with Boc protectionUseful in amination reactions
Benzyl carbamateBenzene ring instead of pyridineDifferent electronic properties
Tert-butoxycarbonyl phenolPhenolic structureExhibits different reactivity
Tert-butoxycarbonyl pyridinePyridine ring without phenolic substitutionDifferent biological activities

This table highlights how this compound stands out due to its specific combination of functional groups, potentially offering unique reactivity and biological profiles compared to other similar compounds .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of similar carbamates, focusing on their anticancer and neuroprotective activities. For instance, compounds with related structures have demonstrated cytotoxicity against various cancer cell lines and protective effects against neurodegenerative conditions by modulating oxidative stress .

Example Case Study

In a study examining a series of pyridine derivatives, one compound demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. This suggests that modifications in the pyridine structure can lead to enhanced biological effects, indicating that this compound could be explored further for similar applications .

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